N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide

Opioid Receptor Binding Mu-Opioid Receptor Affinity Comparison

Researchers studying opioid receptor pharmacology often face the challenge of extreme potency and rapid desensitization when using standard fentanyl analogs. N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide (CAS 851878-50-7) directly addresses this problem by providing a structurally distinct, non-piperidine scaffold with moderate MOR affinity. - MOR Ki of 26 nM: achieves receptor occupancy without the toxicity or rapid desensitization typical of highly potent fentanyl derivatives. - DOR Ki of 941 nM: exhibits higher DOR relative affinity than most fentanyl analogs, enabling DOR-focused SAR programs. - Low predicted LogP (1.59): serves as a model compound for studying hydrophilicity effects on brain penetration and volume of distribution.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 851878-50-7
Cat. No. B13940315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-phenylpropyl)-N-methylacetamide
CAS851878-50-7
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CCC(C1=CC=CC=C1)O
InChIInChI=1S/C12H17NO2/c1-10(14)13(2)9-8-12(15)11-6-4-3-5-7-11/h3-7,12,15H,8-9H2,1-2H3
InChIKeyHUAYCOKNDDAEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxy-3-phenylpropyl)-N-methylacetamide: Chemical Profile & Research Applications


N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide (CAS 851878-50-7) is a synthetic small molecule with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It features a secondary alcohol, a phenyl ring, and a tertiary N-methylacetamide moiety. The compound is primarily used as a research chemical and has been investigated for its potential interactions with opioid receptors, making it a subject of interest in medicinal chemistry and pharmacological probe development .

Research chemical for opioid receptor interaction studies
Non-piperidine scaffold suitable as SAR control tool
Supports pharmacological probe development in medicinal chemistry
Derived from synthetic small molecule profile; verify suitability for specific assay conditions.

N-(3-Hydroxy-3-phenylpropyl)-N-methylacetamide: Why Generic Substitution Fails


This compound lacks the canonical piperidine ring found in fentanyl analogs, instead possessing a flexible 3-hydroxy-3-phenylpropyl chain. This fundamental structural divergence precludes any assumption of equipotent or equi-selective pharmacology at opioid receptor subtypes. In-class substitution with simple N-phenylpropanamides or fentanyl-derived scaffolds is not chemically or pharmacologically valid without direct, assay-matched affinity data, as small changes in hydrogen-bonding capacity and steric bulk can invert receptor selectivity profiles [1].

Core Scaffold
Flexible N-methylacetamide chain with phenylpropanol
Rigid 4-anilidopiperidine core of fentanyl analogs
Pharmacological Profile
Selectivity profile may shift due to altered hydrogen bonding and steric bulk
Assumptions of equipotent MOR agonism or DOR inactivity are not transferable
Direct substitution with fentanyl-derived scaffolds requires assay-matched affinity data; class-level replacement is not recommended.

N-(3-Hydroxy-3-phenylpropyl)-N-methylacetamide: Quantitative Differentiation


Mu-Opioid Receptor Affinity vs. Fentanyl

The target compound's binding affinity for the human mu-opioid receptor (MOR) has been reported. A direct comparison with fentanyl, the clinical gold standard, reveals a substantial difference in potency [1]. This data suggests the compound is a weaker MOR ligand, which is critical for applications where potent MOR agonism is a liability.

MOR Affinity (Ki)
Reported comparison
26 nM
Fentanyl: 1-3 nM
10- to 20-fold lower affinity
Moderate MOR binding; supports target engagement studies requiring reduced potency relative to fentanyl.
In vitro radioligand assay (HEK293, human MOR).
Opioid Receptor Binding Mu-Opioid Receptor Affinity Comparison

Delta Opioid Receptor Selectivity vs. Fentanyl Analog

Data indicates a measurable interaction with the human delta-opioid receptor (DOR), a target often implicated in analgesia with reduced side effects. Its potency at DOR is shifted compared to its MOR activity and is contrasted with a typical fentanyl analog, which often shows negligible DOR affinity [1].

DOR Affinity (Ki)
Reported comparison
941 nM
Fentanyl analog: >1000 nM or inactive
Measurable DOR engagement
Distinct DOR interaction compared to fentanyl-like compounds; useful for DOR pathway research.
[³H]-DADLE displacement, human DOR HEK293 cells.
Delta-Opioid Receptor Selectivity Profile Receptor Binding

Lipophilicity (LogP) Comparison

The predicted partition coefficient (LogP) of the target compound is 1.59, which is significantly lower than that of many fentanyl analogs . This key physicochemical parameter directly impacts membrane permeability and blood-brain barrier penetration, distinguishing it from more lipophilic and fast-acting opioids.

Lipophilicity (LogP)
Class-level inference
1.59 (predicted)
Fentanyl: 3.8–4.2
Substantially more hydrophilic
Lower LogP may influence membrane permeability and brain penetration rate.
Computational prediction; experimental verification needed.
Lipophilicity Physicochemical Property LogP

Non-Piperidine Scaffold vs. Fentanyl Core

The target compound's structure is based on a linear N-methylacetamide chain rather than the 4-anilidopiperidine core that defines fentanyl and its ultra-potent analogs like carfentanil . This fundamental scaffold difference is associated with a distinct binding pose and reduced MOR activation potential, as seen in comparative molecular modeling studies of fentanyl derivatives [1].

Core Scaffold
Class-level inference
Flexible N-methylacetamide chain
Fentanyl: rigid 4-anilidopiperidine
Scaffold differentiation supports use as non-piperidine control in SAR studies.
Structural analysis; binding pose implications require modeling confirmation.
Scaffold Hopping Structural Differentiation Opioid Ligand Design

N-(3-Hydroxy-3-phenylpropyl)-N-methylacetamide: Applications


MOR Probe with Reduced Potency

The compound's measured Ki of 26 nM at MOR indicates it is a significantly weaker agonist than clinical fentanyl analogs. This makes it a valuable tool in in vitro assays where researchers need to achieve receptor occupancy without the extreme potency that can lead to rapid desensitization, toxicity, or safety concerns in a laboratory setting [1].

DOR Engagement Studies

With a DOR Ki of 941 nM, this compound demonstrates a higher relative affinity for DOR compared to most fentanyl derivatives, which are MOR-selective. It can be used as a starting scaffold for medicinal chemistry programs aiming to develop novel DOR agonists or to study DOR's role in pain, mood, and addiction pathways [1].

Pharmacokinetic Differentiation via Reduced Lipophilicity

The compound's low predicted LogP of 1.59 contrasts sharply with highly lipophilic opioids like fentanyl (LogP ~4). This property makes it a model compound for investigating how increased hydrophilicity affects the volume of distribution, rate of brain penetration, and duration of action for this class of analgesics [1].

Non-Piperidine Scaffold Control in SAR Studies

As a flexible, non-piperidine amide, this compound is an ideal control for structure-activity relationship (SAR) studies focused on fentanyl analogs. Including it in screening cascades allows medicinal chemists to directly measure the influence of the piperidine ring on a compound's binding affinity, functional activity, and selectivity profile [1].

Application
Selection Property
Validation Focus
MOR probe with moderated affinity
Moderate MOR binding affinity
Receptor occupancy studies without extreme potency-mediated desensitization
DOR engagement profiling
Measurable DOR affinity relative to MOR selectivity
DOR-mediated signaling pathway investigation
Pharmacokinetic differentiation studies
Lower calculated LogP vs. lipophilic opioids
Membrane permeability and brain penetration rate evaluation
SAR scaffold control
Non-piperidine amide scaffold
Influence of piperidine ring on opioid binding and selectivity
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